molecular formula C19H16O2 B12534651 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one CAS No. 821004-00-6

1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one

Cat. No.: B12534651
CAS No.: 821004-00-6
M. Wt: 276.3 g/mol
InChI Key: OWMXQRZSIWKUJJ-UHFFFAOYSA-N
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Description

1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is an organic compound that features an anthracene moiety attached to a propenone structure with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one typically involves the condensation of anthracene-9-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction can yield anthracene derivatives with altered electronic properties.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Halogenated or nitrated anthracene compounds.

Scientific Research Applications

1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is primarily based on its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence imaging and OLEDs. The anthracene moiety plays a crucial role in these processes due to its ability to participate in π-π interactions and its high fluorescence quantum yield .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison

1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is unique due to the presence of the ethoxy group and the propenone structure, which can influence its electronic properties and reactivity. Compared to other anthracene derivatives, this compound may exhibit different photophysical behaviors and chemical reactivity, making it suitable for specific applications in materials science and organic electronics .

Properties

CAS No.

821004-00-6

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-anthracen-9-yl-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C19H16O2/c1-2-21-12-11-18(20)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h3-13H,2H2,1H3

InChI Key

OWMXQRZSIWKUJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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